4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-1,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(6(10)11)8-9(3)2/h7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIUXQOQGQBDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with an aminating agent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyl derivatives, while substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Structural Comparison
Key structural differences among pyrazole-3-carboxylic acid derivatives arise from substituent variations at positions 1, 4, and 5. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The carboxylic acid group confers water solubility, while methyl/amino groups modulate polarity. For example: 4-Amino-1,5-dimethyl derivative: Moderate solubility in polar solvents (e.g., DMF, ethanol) . 1,5-Diphenyl derivative: Poor aqueous solubility due to hydrophobic phenyl groups .
- Stability : The hydrochloride salt form improves stability and crystallinity .
Biological Activity
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (commonly referred to as ADMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
ADMP is characterized by its ability to interact with various enzymes and proteins, influencing their activity through multiple biochemical pathways. The compound's structure allows it to form strong hydrogen bonds with amino acid residues in enzyme active sites, which can lead to either inhibition or activation of enzymatic functions.
Key Mechanisms:
- Enzyme Inhibition: ADMP acts as an inhibitor for specific enzymes involved in metabolic pathways, altering their conformation and function.
- Anticancer Activity: Research indicates that pyrazole derivatives, including ADMP, exhibit antiproliferative effects against various cancer cell lines such as cervical and pancreatic cancers .
- Cell Signaling Modulation: The compound influences cell signaling pathways and gene expression, potentially leading to altered cellular metabolism and responses.
Pharmacological Activities
ADMP has been linked to a range of pharmacological activities:
- Antiviral Activity: The compound has shown potential in inhibiting viral replication.
- Anti-inflammatory Effects: It modulates inflammatory responses by affecting the production of pro-inflammatory cytokines.
- Antioxidant Properties: ADMP exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress .
- Antimicrobial Activity: The compound has demonstrated efficacy against various bacterial strains and fungi .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of ADMP through various experimental approaches:
- In Vitro Studies:
- Enzyme Interaction Studies:
-
Animal Model Studies:
- Dosage-dependent effects were observed in animal models where low doses enhanced metabolic activities while higher doses led to adverse effects such as cellular damage.
Comparative Data Table
The following table summarizes key findings from studies on the biological activities of ADMP:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. Key steps include:
- Base-mediated hydrolysis : Esters of pyrazole-3-carboxylic acids (e.g., methyl or ethyl esters) are hydrolyzed using aqueous NaOH in ethanol at 60°C for 4 hours, followed by acidification to precipitate the carboxylic acid .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and polar solvents like ethyl acetate/hexane) ensures high purity. Filtration and vacuum drying are critical to remove residual solvents .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions (e.g., methyl and amino groups). The carboxylic proton is typically absent in DO due to exchange broadening .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C7–N1–N2 = 119.64°) and torsion angles (e.g., C7–N1–N2–C9 = -179.71°), critical for validating stereoelectronic effects .
- IR Spectroscopy : Strong absorption bands near 1700 cm confirm the carboxylic acid group, while N–H stretches (~3300 cm) indicate the amino group .
Advanced Research Questions
Q. How can functionalization of the carboxylic acid group be optimized for pharmacological applications?
Methodological Answer:
- Amide Formation : React the acid with thionyl chloride to generate the acyl chloride, then treat with amines (e.g., 2,3-diaminopyridine) in dry THF under nitrogen. Yields improve with catalytic DMAP .
- Heterocyclic Coupling : Use coupling reagents like EDCI/HOBt to link the acid to aminophenols or semicarbazides, forming pyrazolo-pyrimidine or tetrazole hybrids. Monitor reaction progress via TLC (ethyl acetate eluent) .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
Methodological Answer:
- Dynamic NMR Analysis : If crystallography shows planar geometry but NMR suggests conformational flexibility, variable-temperature NMR (e.g., -40°C to 80°C) can detect restricted rotation or tautomerism .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and dilute in Mueller-Hinton broth .
- Enzyme Inhibition : Screen against COX-2 or kinases via fluorescence polarization. Pre-incubate the compound with the enzyme (30 min, 37°C) before adding fluorogenic substrates .
Q. What structural features influence the compound’s solubility and stability in physiological conditions?
Methodological Answer:
- pH-Dependent Solubility : The carboxylic acid (pKa ~4.5) and amino group (pKa ~9.5) confer zwitterionic behavior. Solubility peaks near pH 7.4 (phosphate buffer), but precipitation occurs in acidic media. Use dynamic light scattering (DLS) to assess aggregation .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). HPLC-MS identifies degradation products, such as decarboxylated or oxidized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
